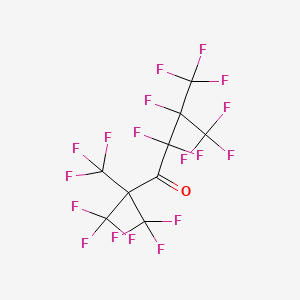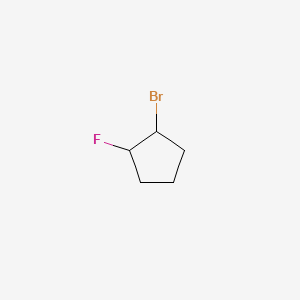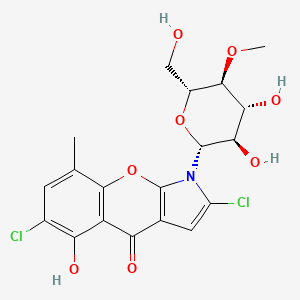![molecular formula C13H11ClN4O3 B14148144 N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is a synthetic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a chlorophenyl group, a pyrimidine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, specific solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions result in various substituted derivatives.
科学研究应用
N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and chlorophenyl-containing molecules, such as:
- N-[(E)-(4-methylphenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
- N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Uniqueness
N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide stands out due to its specific structural features, such as the presence of a chlorophenyl group and a pyrimidine ring. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H11ClN4O3 |
|---|---|
分子量 |
306.70 g/mol |
IUPAC 名称 |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H11ClN4O3/c1-18-11(19)6-10(16-13(18)21)12(20)17-15-7-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,21)(H,17,20)/b15-7+ |
InChI 键 |
XDIYBDFYBOJJEN-VIZOYTHASA-N |
手性 SMILES |
CN1C(=O)C=C(NC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
溶解度 |
16 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


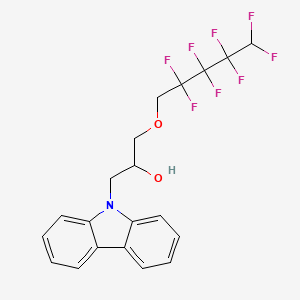

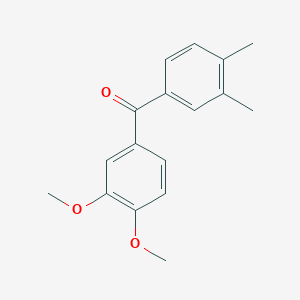
![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
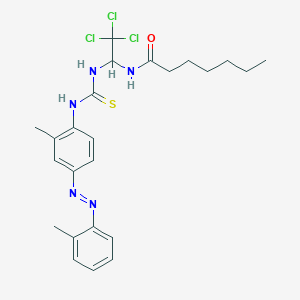
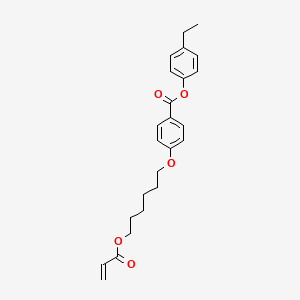
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
